![molecular formula C9H9NO2 B1482824 [5-(Furan-3-yl)furan-2-yl]methanamine CAS No. 1700280-81-4](/img/structure/B1482824.png)

[5-(Furan-3-yl)furan-2-yl]methanamine

Descripción general

Descripción

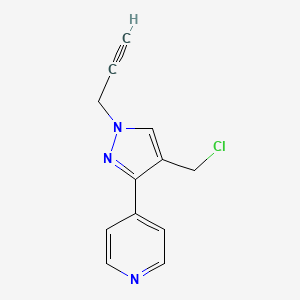

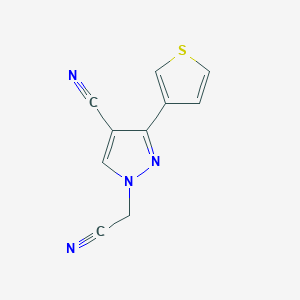

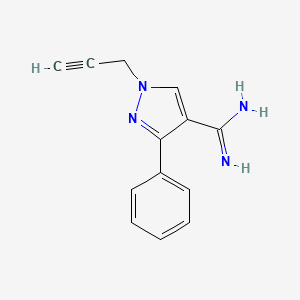

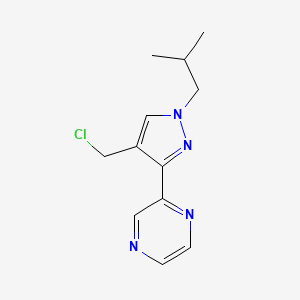

“[5-(Furan-3-yl)furan-2-yl]methanamine” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of “[5-(Furan-3-yl)furan-2-yl]methanamine” involves several steps. For instance, the introduction of pyridine at the skeleton has improved SIRT2 inhibition, and a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives were further synthesized .Molecular Structure Analysis

The molecular structure of “[5-(Furan-3-yl)furan-2-yl]methanamine” is represented by the InChI code1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 . The molecular weight of this compound is 163.18 . Chemical Reactions Analysis

The chemical reactions involving “[5-(Furan-3-yl)furan-2-yl]methanamine” are complex. For example, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate .Physical And Chemical Properties Analysis

“[5-(Furan-3-yl)furan-2-yl]methanamine” is a liquid with a molecular weight of 163.18 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

A study detailed the synthesis and characterization of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde, which exhibited antimicrobial and anticancer activities against HeLa and MCF7 cell lines. The Pr3+ complex showed notable biological efficacy in both assays (Preethi et al., 2021).

Another research focused on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines using furan-2-yl methanamines, demonstrating their potential as conformationally restricted homophenylalanine analogs (Demir et al., 2004).

New palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(furan-2-yl)methanamine, were synthesized and showed strong DNA-binding affinity and selective anticancer activity against various human cancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).

Material Science and Chemical Properties

A study on amino acid compounds, including derivatives of furan-2-yl methanamine, explored their use as eco-friendly corrosion inhibitors for N80 steel in HCl solution, revealing their potential in material protection (Yadav et al., 2015).

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid was investigated, showcasing the conversion involving furan-2-yl methanol derivatives and highlighting a sustainable approach for FDCA production, a valuable chemical for polymer synthesis (Dijkman et al., 2014).

Novel Chemical Sensors and Imaging Agents

- Research into a highly selective fluorescent indicator for copper based on BODIPY excitable with visible light, substituted with a furan-2-yl methanamine derivative, demonstrated its application in living cell imaging, indicating its potential as a tool for biological and chemical analyses (Yang et al., 2016).

Propiedades

IUPAC Name |

[5-(furan-3-yl)furan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTQCNITHOOPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Furan-3-yl)furan-2-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.